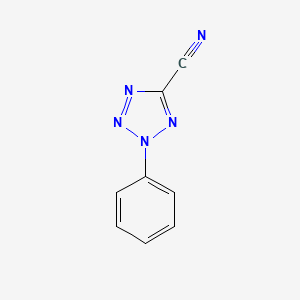

2-Phenyltetrazole-5-carbonitrile

Description

Significance of Tetrazole Frameworks in Chemical Science

The tetrazole moiety, though not found in nature, has become a cornerstone in several areas of chemical science, primarily due to its unique electronic properties and steric profile. biosynth.comnih.gov In medicinal chemistry, the 5-substituted-1H-tetrazole group is widely recognized as a metabolically stable bioisostere of the carboxylic acid group. srce.hrmdpi.com This is because it shares a similar pKa, planar geometry, and ability to participate in hydrogen bonding, which allows it to mimic the interactions of a carboxylic acid with biological receptors while often improving pharmacokinetic properties like metabolic stability and lipophilicity. srce.hrmdpi.com Consequently, the tetrazole ring is a key component in numerous FDA-approved drugs, including the antihypertensive medication Losartan. google.com

Beyond their role as carboxylic acid surrogates, tetrazoles are also used as cis-amide bond mimics. google.com In materials science, the high nitrogen content of the tetrazole ring results in a large positive enthalpy of formation, making these compounds valuable as energetic materials, explosives, and components in gas-generating systems for applications like automotive airbags. researchgate.net Furthermore, the multiple nitrogen atoms act as excellent coordination sites for metal ions, making tetrazole derivatives useful ligands in the construction of metal-organic frameworks (MOFs) for gas storage and catalysis. google.com

Historical Context of 2-Phenyltetrazole-5-carbonitrile Discovery and Early Research

The history of tetrazole chemistry began in 1885 when the Swedish chemist J.A. Bladin first synthesized a derivative of this ring system. biosynth.comnih.govsrce.hr However, the most fundamental and widely used method for constructing the tetrazole ring, the [2+3] cycloaddition of an azide (B81097) with a nitrile, was established later. nih.gov This reaction forms the basis for the synthesis of most 5-substituted tetrazoles.

Specific documentation detailing the first synthesis of this compound is not prominent in seminal, early literature. Its development is more accurately viewed as a logical extension of established synthetic methodologies for 2,5-disubstituted tetrazoles. The synthesis of this specific isomer relies on the alkylation or arylation of a pre-formed 5-substituted tetrazole (in this case, 5-cyanotetrazole) or the reaction of an appropriate precursor that directs the phenyl group to the N-2 position. Research into the regioselective synthesis of N-substituted tetrazoles became a significant focus as chemists sought to create specific isomers for targeted applications, leading to the eventual synthesis of compounds like this compound.

Current Academic Research Landscape of Nitrile-Substituted Tetrazoles

The synthesis of 5-substituted tetrazoles from organic nitriles remains a very active area of academic research. The primary method involves the cycloaddition of an azide source, most commonly sodium azide, to a nitrile. google.comgoogle.com Modern research focuses on making this transformation more efficient, safer, and environmentally benign.

Key research trends include:

Catalysis: A variety of catalysts have been developed to facilitate the reaction under milder conditions and improve yields. These include zinc salts (like zinc bromide), which are effective and low-cost. organic-chemistry.org Other systems employ copper, bismuth, or iodine-based catalysts. mdpi.comorganic-chemistry.orgnih.govorganic-chemistry.org

Green Chemistry: There is a significant push to replace hazardous solvents like DMF. Many modern protocols now use water, isopropanol, or solvent-free conditions, reducing the environmental impact. organic-chemistry.org

Process Intensification: To address the safety concerns associated with the use of azides (which can be explosive) and the often high temperatures required, researchers have turned to technologies like microwave-assisted synthesis and continuous-flow microreactors. researchgate.netorganic-chemistry.org Microreactors, in particular, offer superior heat and mass transfer, allowing for safer handling of potentially hazardous reactions and often accelerating reaction rates. srce.hrresearchgate.net

Regioselectivity: For N-substituted tetrazoles, controlling the position of the substituent (N-1 vs. N-2) is crucial. A significant body of research is dedicated to developing highly regioselective arylation and alkylation methods. For example, Chan-Evans-Lam coupling conditions using boronic acids have been employed for the N-2 arylation of 5-phenyltetrazole. mdpi.com

The synthesis of this compound would typically be achieved through the N-arylation of 5-cyanotetrazole (B1619336) or by starting with a precursor like N-phenyl-substituted amidine followed by cyclization.

Overview of Research Directions for this compound

While specific, large-scale research programs focused exclusively on this compound are not widely documented, its structure suggests several promising avenues for future investigation based on the known functions of its constituent parts.

Medicinal Chemistry: The compound serves as a versatile scaffold. The tetrazole ring can act as a bioisostere, while the phenyl group can be further functionalized to modulate binding affinity and selectivity for biological targets. It could be explored as a key intermediate in the synthesis of new classes of drugs, such as angiotensin II receptor antagonists, similar to how biphenyl-tetrazoles are used. nih.gov

Materials Science: As a high-nitrogen content molecule, it could be investigated as a precursor for more complex energetic materials. The presence of both the phenyl ring and the nitrile group allows for the construction of novel coordination polymers and MOFs, where the nitrogen atoms of the tetrazole and the nitrile can bind to metal centers, creating unique framework structures for catalysis or gas separation.

Synthetic Chemistry: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid (yielding 2-Phenyl-2H-tetrazole-5-carboxylic acid), reduced to an amine, or used in further cycloaddition reactions. biosynth.comontosight.ai This makes this compound a valuable building block for creating a library of more complex heterocyclic compounds for screening in drug discovery and materials science.

Compound Data

Table 1: Computed Physicochemical Properties of 2-(2-Phenylphenyl)tetrazole-5-carbonitrile *

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉N₅ |

| Molecular Weight | 247.25 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 247.08579531 Da |

| Topological Polar Surface Area | 67.4 Ų |

Note: Data corresponds to the closely related compound 2-(2-Phenylphenyl)tetrazole-5-carbonitrile as a representative example. nih.gov Properties are computed. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Losartan |

| 5-cyanotetrazole |

| Sodium azide |

| Zinc bromide |

| 5-phenyltetrazole |

| 2-Phenyl-2H-tetrazole-5-carboxylic acid |

| 2-(2-Phenylphenyl)tetrazole-5-carbonitrile |

| N,N-dimethylformamide (DMF) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

78984-92-6 |

|---|---|

Molecular Formula |

C8H5N5 |

Molecular Weight |

171.16 g/mol |

IUPAC Name |

2-phenyltetrazole-5-carbonitrile |

InChI |

InChI=1S/C8H5N5/c9-6-8-10-12-13(11-8)7-4-2-1-3-5-7/h1-5H |

InChI Key |

HCMVWOFRTNUXLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C#N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Phenyltetrazole 5 Carbonitrile

Fundamental Reactivity Patterns of the Tetrazole-Carbonitrile Moiety

The reactivity of 2-Phenyltetrazole-5-carbonitrile is governed by the electronic properties of both the tetrazole ring and the carbonitrile group. The interplay between these two functional groups determines the molecule's susceptibility to electrophilic and nucleophilic attack and the types of transformations it can undergo.

Electrophilic and Nucleophilic Character of this compound

The tetrazole ring, with its four nitrogen atoms, is an electron-rich heterocyclic system. However, the attachment of the electron-withdrawing phenyl group at the N2 position and the strongly electron-withdrawing carbonitrile group at the C5 position significantly modulates this character. The nitrogens in the tetrazole ring possess lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids, thus exhibiting nucleophilic character. The majority of these interactions occur around the sp2 hybridized nitrogen atoms at positions 3 and 4 of the tetrazole ring. acs.org

Conversely, the carbon atom of the carbonitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com The electrophilicity of an atom is a measure of its ability to attract electrons, and in the context of nucleophilic substitution reactions, the electrophilic atom is typically a carbon bonded to an electronegative atom. libretexts.org

Transformations of the Carbonitrile Group in this compound

The carbonitrile (or cyanide) group in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions are central to the synthetic utility of this compound, allowing for the introduction of diverse functionalities.

One of the most common reactions of the carbonitrile group is its hydrolysis to a carboxylic acid. This transformation can be achieved under acidic or basic conditions and proceeds through the intermediate formation of an amide. The resulting 2-phenyltetrazole-5-carboxylic acid is a valuable synthon for further chemical modifications.

The carbonitrile group can also be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride. This reaction provides a route to primary amines, which are important building blocks in organic synthesis.

Furthermore, the carbonitrile group can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of a second tetrazole ring, yielding a bitetrazole derivative. This type of reaction highlights the utility of the carbonitrile as a precursor to other heterocyclic systems.

Photochemical Transformations of this compound Derivatives

The study of the photochemical behavior of tetrazole derivatives reveals that these compounds are highly reactive under UV irradiation, leading to a variety of degradation pathways and the formation of numerous photoproducts. mdpi.com The specific transformations are dependent on the substituents attached to the tetrazole ring and the reaction medium. mdpi.com

Photoinduced Ring Cleavage and Degradation Pathways

Upon absorption of UV light, tetrazole derivatives can undergo cleavage of the tetrazole ring. mdpi.com Research on related tetrazole compounds provides insight into the likely degradation pathways for this compound. One major pathway involves the photoinduced extrusion of molecular nitrogen (N₂), a common fragmentation pattern for many nitrogen-rich heterocyclic compounds. mdpi.com

For instance, studies on 1-phenyltetrazolones have shown that irradiation can lead to a [3+2] pericyclic elimination of N₂, resulting in the formation of a diaziridinone intermediate. mdpi.com Another observed pathway is the cleavage of the C(5)-N(1) and N(3)-N(4) bonds, or the N(1)-N(2) and N(4)-C(5) bonds, leading to the formation of azides and isocyanates or isocyanic acid. mdpi.com In the case of 5-alkoxy-1-phenyltetrazoles, photolysis leads to the formation of an alkylcyanate and phenylazide as the major photodegradation products. mdpi.com

Formation and Characterization of Photoproducts and Intermediates

The photolysis of tetrazoles can produce a diverse array of photoproducts and transient intermediates. mdpi.com The specific products formed from this compound would depend on the exact photolytic conditions.

Based on the degradation pathways observed for similar compounds, potential photoproducts could include:

Nitrile imines: Formed via the extrusion of N₂. These are highly reactive intermediates that can undergo subsequent reactions.

Phenyl azide (B81097) and cyano radical: Resulting from the cleavage of the tetrazole ring.

Carbodiimides and cyanamides: As observed in the photolysis of unsubstituted tetrazole, these can be formed through complex rearrangement pathways following ring cleavage. mdpi.com

The characterization of these photoproducts and intermediates often requires specialized techniques such as matrix isolation spectroscopy (e.g., in solid argon) to trap and study the highly reactive species at low temperatures. mdpi.com Time-resolved spectroscopy can also be employed to study the kinetics of the formation and decay of transient intermediates.

Thermal Stability and Decomposition Mechanisms of this compound

The thermal stability of tetrazole derivatives is a critical consideration, particularly for applications in materials science and as energetic compounds. Tetrazoles are known for their high nitrogen content and high enthalpies of formation, which contribute to their energetic nature. srce.hr

The decomposition of this compound upon heating is expected to proceed through mechanisms similar to its photochemical degradation, with the primary step being the extrusion of molecular nitrogen. The temperature at which decomposition begins is a key parameter for assessing its thermal stability.

The mechanism of thermal decomposition likely involves the cleavage of the weakest bonds within the tetrazole ring. The phenyl and carbonitrile substituents can influence the decomposition temperature and the nature of the resulting products by altering the electronic structure and stability of the ring. The decomposition process can be highly exothermic, releasing a significant amount of energy.

Mechanistic Elucidation of Reactions Involving this compound

The elucidation of reaction mechanisms for this compound involves a combination of studying reaction intermediates, analyzing reaction kinetics, and understanding the factors that control regioselectivity.

Investigation of Reaction Intermediates

The identification of transient species is crucial for understanding the reaction pathways of this compound. While direct observation of intermediates for this specific compound is scarce in the literature, studies on analogous 2,5-disubstituted tetrazoles provide valuable insights.

One of the key reaction intermediates in the thermal decomposition of 2,5-disubstituted tetrazoles is a nitrilimine . This highly reactive species is formed through the elimination of molecular nitrogen (N₂) from the tetrazole ring. The stability and subsequent reactions of the nitrilimine are influenced by the substituents at the C5 and N2 positions. For this compound, the resulting nitrilimine would be phenyl-substituted at one terminus and have a nitrile group at the other. The fate of this intermediate can include intramolecular cyclization or intermolecular reactions, depending on the reaction conditions and the presence of trapping agents.

In the context of multicomponent reactions, such as the Ugi tetrazole four-component reaction (UT-4CR), the formation of a nitrilium ion intermediate is proposed. This intermediate is subsequently trapped by an azide to form the tetrazole ring. acs.org While this applies to the synthesis of the tetrazole core, understanding the stability and reactivity of such intermediates is fundamental to predicting reaction outcomes.

The trapping of reaction intermediates is a powerful technique for their characterization. nih.gov Although specific trapping experiments for this compound are not detailed in the available literature, this approach remains a key strategy for elucidating its reaction mechanisms.

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative data on reaction rates and help to deduce reaction mechanisms. For the formation of the related compound 5-phenyltetrazole, kinetic studies on the azidation of benzonitrile (B105546) have been conducted. srce.hrresearchgate.net These studies determined the reaction rate constants at various temperatures, providing insights into the 1,3-dipolar cycloaddition mechanism.

| Temperature (°C) | Rate Constant (k II·10⁴ L mol⁻¹ s⁻¹) |

| 80 | 0.79 |

| 85 | 0.97 |

| 90 | 1.19 |

| 95 | 1.51 |

| Table 1: Reaction Rate Constants for the Azidation of Benzonitrile. researchgate.net |

Functionalization and Derivatization Strategies Utilizing 2 Phenyltetrazole 5 Carbonitrile

Synthesis of Disubstituted Tetrazoles from 2-Phenyltetrazole-5-carbonitrile

The conversion of this compound into disubstituted tetrazoles is a key strategy for expanding its chemical diversity. This typically involves modifications at both the nitrogen atoms of the tetrazole ring and the carbon atom of the nitrile group.

Preparation of 1,5- and 2,5-Disubstituted Tetrazoles

The alkylation of tetrazolate anions, formed in a basic medium, is a common method that generally yields a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.com The nitrile group in this compound can be converted into other functional groups which are then used to introduce substituents at the C5 position.

One established approach involves the reaction of tetrazolate salts with various electrophiles. For instance, the treatment of tetrazolate salts derived from the reaction of aldehydes, malononitrile, and sodium azide (B81097) with benzyl (B1604629) bromide has been shown to produce corresponding 1,5- and 2,5-disubstituted tetrazoles. nanomedicine-rj.com This methodology highlights a pathway where a C5-functionalized tetrazole intermediate is further alkylated on the ring nitrogens.

Another versatile method for synthesizing 1,5-disubstituted tetrazoles is the Ugi-azide four-component reaction. mdpi.com This reaction involves an aldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide (TMSN3), providing a direct route to highly substituted tetrazole derivatives. mdpi.combeilstein-journals.org While this method builds the ring system, the principles can be adapted for the derivatization of pre-formed tetrazoles.

The table below summarizes representative yields for the synthesis of 1,5-disubstituted tetrazoles (1,5-DST) via the Ugi-azide reaction in different solvents. mdpi.com

| Entry | Aldehyde | Amine | Isocyanide | Yield in Water (TTAB catalyst) | Yield in MeOH |

| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | 43% | 55% |

| 2 | 4-Chlorobenzaldehyde | Benzylamine | Cyclohexyl isocyanide | 51% | 66% |

| 3 | 2-Naphthaldehyde | Aniline | Benzyl isocyanide | 48% | 60% |

| 4 | Furfural | 4-Methoxyaniline | tert-Butyl isocyanide | 56% | 63% |

Regioselective Functionalization at Nitrogen and Carbon Centers

Achieving regioselectivity in the functionalization of the tetrazole ring is a significant challenge, as direct alkylation often leads to mixtures of N1 and N2 isomers. mdpi.com However, reaction conditions and the nature of the electrophile can strongly influence the outcome.

Research has demonstrated that the choice of the alkylating agent can dictate the regioselectivity. In a study involving the reaction of tetrazolate salts, using benzyl bromide led to a mixture of 1,5- and 2,5-disubstituted products. nanomedicine-rj.com In contrast, employing 2,4′-dibromoacetophenone as the electrophile under the same conditions resulted in the exclusive formation of the 2,5-disubstituted tetrazole derivatives, demonstrating high regioselectivity. nanomedicine-rj.com

The regioselectivity is influenced by several factors, including:

Steric Hindrance: Bulky substituents at the C5 position or on the incoming electrophile can favor the formation of the less sterically hindered N2 isomer (2,5-disubstitution). mdpi.com

Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 2,5-disubstituted isomer. mdpi.com

Catalyst System: The use of specific catalysts, such as NiO nanoparticles, has been shown to facilitate these alkylation reactions, influencing both yield and selectivity. nanomedicine-rj.com

The following table illustrates the regioselective outcome based on the electrophile used in the synthesis of disubstituted tetrazoles catalyzed by NiO nanoparticles. nanomedicine-rj.com

| Starting Materials | Electrophile | Product Isomer(s) |

| Tetrazolate Salts | Benzyl bromide | 1,5- and 2,5-disubstituted |

| Tetrazolate Salts | 2,4′-dibromoacetophenone | 2,5-disubstituted only |

Construction of Hybrid Heterocyclic Systems Incorporating this compound

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug design. This compound is an excellent platform for creating such hybrid molecules, where the tetrazole moiety is combined with other biologically active heterocycles.

Pyrazole-Tetrazole Hybrid Structures

The combination of pyrazole and tetrazole rings into a single molecule has attracted significant interest. mdpi.comnih.gov A common synthetic strategy involves the conversion of a nitrile group into a tetrazole ring. For example, a pyrazole-4-carbaldehyde can be converted into an oxime, which is then dehydrated to the corresponding nitrile. mdpi.com This nitrile group subsequently undergoes a [2+3] cycloaddition with sodium azide to form the tetrazole ring, thus creating the pyrazole-tetrazole hybrid. mdpi.com This highlights a direct synthetic pathway from a nitrile precursor, analogous to the nitrile group in this compound.

Another approach involves the alkylation of a pyrazole derivative onto the nitrogen of a pre-formed tetrazole ring. For instance, 2-(1-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine was synthesized as part of a series of novel pyrazole-tetrazole compounds. nih.gov

Oxadiazole-Tetrazole Systems

The 1,3,4-oxadiazole ring is another important heterocycle often combined with tetrazoles to create molecules with potential applications in medicinal chemistry, particularly as multidrug resistance (MDR) reversers. unito.itnih.gov The synthesis of these hybrid systems can be achieved by creating derivatives that act as bioisosteres of known active compounds. unito.it

Synthetic routes often proceed through common intermediates. For example, a carboxylic acid precursor can be converted into a hydrazide, which is then cyclized to form a 2,5-disubstituted-1,3,4-oxadiazole. unito.it Alternatively, the same carboxylic acid can be converted to an amide, which then serves as a precursor for the synthesis of a 1,5-disubstituted tetrazole. unito.it The nitrile group of this compound can be hydrolyzed to a carboxylic acid, thus providing a direct entry point into these synthetic pathways for creating oxadiazole-tetrazole hybrids.

The table below shows examples of synthesized 2,5-disubstituted-1,3,4-oxadiazole and 1,5-disubstituted-1H-tetrazole derivatives developed as potential P-gp modulators. unito.it

| Compound Type | General Structure | Number of Derivatives Synthesized |

| 2,5-disubstituted-1,3,4-oxadiazole | Aryl-Oxadiazole-Aryl | 8 |

| 1,5-disubstituted-1H-tetrazole | Aryl-Tetrazole-Aryl | 6 |

Thiophene-Tetrazole Architectures

Thiophene-containing heterocycles are prevalent in many biologically active compounds. nih.gov The construction of thiophene-tetrazole hybrid architectures can be accomplished by building one ring system onto the other. A key synthetic method involves the reaction of a tetrazole precursor bearing a reactive functional group with reagents that form the thiophene ring.

For example, 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole can be reacted with various substituted thiocarbamoyl compounds in boiling ethanol (B145695). nih.gov This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to yield the final tetrazole-thiophene hybrid structures. nih.gov This demonstrates how a functionalized phenyltetrazole can be a versatile starting material for building fused and linked heterocyclic systems.

Other Annulated and Bridged Tetrazole Derivatives

The synthesis of annulated heterocyclic systems, where a new ring is fused to the tetrazole core, represents an advanced strategy for creating novel chemical scaffolds. While direct cycloaddition reactions on the tetrazole ring are uncommon, the functionalization of the C5-substituent provides a powerful route to such structures. Starting from this compound, the nitrile group can be chemically transformed into other reactive functionalities, which can then participate in intramolecular or intermolecular cyclization reactions to build fused or bridged systems.

For instance, the reduction of the nitrile to an aminomethyl group yields 5-(aminomethyl)-2-phenyltetrazole. This primary amine is a key intermediate that can be used to construct fused nitrogen-containing heterocycles. Reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused pyrimidine ring, resulting in a tetrazolo[1,5-c]pyrimidine derivative. Similarly, reaction with an appropriate α,β-unsaturated carbonyl compound could pave the way for constructing fused pyridinone rings.

Another prospective route involves the partial or complete hydrolysis of the nitrile to an amide or a carboxylic acid, respectively. The resulting 2-phenyltetrazole-5-carboxamide or 2-phenyltetrazole-5-carboxylic acid can serve as a precursor for annulated systems like tetrazolo[5,1-b]quinazolines . nih.gov For example, the carboxylic acid could undergo condensation with an anthranilic acid derivative, followed by cyclization to form the fused quinazolinone core. These strategies highlight how the initial carbonitrile can be leveraged as a masked functional group for the subsequent construction of complex, multi-ring systems.

Utilization of this compound as a Versatile Synthetic Building Block

This compound is a valuable synthetic building block primarily due to the chemical versatility of the nitrile group. researchgate.net This functional group can be converted into several other key functionalities, each opening up new avenues for molecular elaboration. The principal transformations—hydrolysis, reduction, and reaction with organometallic reagents—convert the nitrile into a carboxylic acid, a primary amine, or a ketone, respectively. These products are themselves versatile intermediates for a wide range of subsequent reactions.

Conversion to Carboxylic Acid: Hydrolysis of the nitrile furnishes 2-phenyltetrazole-5-carboxylic acid. This derivative can participate in standard carboxylic acid chemistry, such as Fischer esterification to form esters or amide coupling reactions (e.g., using coupling agents like DCC or EDC) to form amides.

Conversion to Primary Amine: Reduction of the nitrile yields 5-(aminomethyl)-2-phenyltetrazole. This amine can undergo reactions typical of primary amines, including acylation to form amides, reductive amination with aldehydes or ketones to form secondary amines, and participation in the synthesis of nitrogen-containing heterocycles.

Conversion to Ketones: Reaction of the nitrile with Grignard or organolithium reagents, followed by aqueous workup, provides access to ketones of the structure (2-phenyltetrazol-5-yl)-CO-R. These ketones can then be used in reactions such as aldol condensations, Wittig reactions, or further reduction to secondary alcohols.

The ability to transform the cyano group into these three distinct and highly useful functional groups underscores the role of this compound as a flexible and powerful precursor in the synthesis of complex molecules and chemical libraries.

Strategies for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation with this compound

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is the basis for several fundamental bond-forming strategies.

Carbon-Oxygen Bond Formation: The most direct method for C-O bond formation is the hydrolysis of the nitrile. This reaction can be catalyzed by either acid or base and proceeds via an amide intermediate (2-phenyltetrazole-5-carboxamide). researchgate.net In acidic conditions, the nitrile is heated under reflux with an aqueous acid like HCl, yielding the carboxylic acid directly. researchgate.net Under basic conditions (e.g., refluxing with NaOH), the reaction produces a carboxylate salt, which must be acidified in a separate step to yield the final carboxylic acid. researchgate.net

Carbon-Nitrogen Bond Formation: A new C-N bond is not typically formed directly at the nitrile carbon in the sense of adding a new nitrogen substituent. Rather, the existing C≡N triple bond is transformed to create a C-N single bond as part of a new functional group. The most significant of these transformations is the reduction of the nitrile to a primary amine . This is a powerful method for introducing a reactive aminomethyl group. Common reagents for this reduction include strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney nickel or platinum dioxide. airo.co.in

Carbon-Carbon Bond Formation: New carbon-carbon bonds can be readily formed by reacting this compound with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) . airo.co.in The organometallic reagent adds to the electrophilic nitrile carbon, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, where a new alkyl or aryl group (from the organometallic reagent) has been attached to the carbonyl carbon. airo.co.in This reaction provides a direct and efficient route to a wide variety of tetrazolyl ketones.

The table below summarizes these key transformations of the nitrile group.

| Transformation | Reagent(s) | Product Functional Group | Bond(s) Formed |

| Hydrolysis | H₃O⁺, heat OR 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | C-O |

| Reduction | 1. LiAlH₄; 2. H₂O OR H₂, Raney Ni | Primary Amine | C-N, N-H |

| Organometallic Addition | 1. R-MgX or R-Li; 2. H₂O | Ketone | C-C |

Computational and Theoretical Investigations of 2 Phenyltetrazole 5 Carbonitrile

Quantum Chemical Calculations of 2-Phenyltetrazole-5-carbonitrile Structure

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and energetic landscape of molecules like this compound. These theoretical approaches provide data that is complementary to experimental findings, offering a molecular-level understanding that is often difficult to achieve through empirical methods alone. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of phenyltetrazole derivatives. asianpubs.org Calculations, commonly using the B3LYP functional, have been employed to optimize molecular geometries, predict vibrational frequencies, and determine atomic charges. asianpubs.orgresearchgate.net For phenyltetrazoles, DFT calculations consistently predict a non-planar minimum energy conformation, where the phenyl and tetrazole rings are twisted relative to each other. researchgate.netcore.ac.uk In the case of the closely related 1-phenyltetrazole, the optimized dihedral angle between the two rings was calculated to be 29°. core.ac.uk For 5-chloro-1-phenyltetrazole, this angle is larger at 48°. core.ac.uk This twisting is a result of steric hindrance and the balance of electronic effects. The calculated geometrical parameters from DFT studies show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. core.ac.ukresearchgate.net

| Compound | Method | Parameter | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| 1-Phenyltetrazole | DFT(B3LYP)/6-31G | Phenyl-Tetrazole Dihedral Angle | 29° | 17.2° | core.ac.uk |

| 5-Chloro-1-phenyltetrazole | DFT(B3LYP)/6-31G | Phenyl-Tetrazole Dihedral Angle | 48° | N/A | core.ac.uk |

| 5-Amino-1-phenyltetrazole | DFT | Phenyl-Tetrazole Dihedral Angle | 50.58° | N/A | researchgate.net |

| 5-(2,6-diisopropylphenoxy)-1H-tetrazole | B3LYP/6-311G(d,p) | Phenyl-Tetrazole Dihedral Angle | 92.08° | 95.5° | researchgate.net |

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, reflects the chemical activity of the molecule. aimspress.com A smaller gap generally implies lower kinetic stability and higher chemical reactivity. aimspress.com

| Compound/State | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Temozolomide (Neutral, Gas Phase) | -7.31 | -1.84 | 5.47 | aimspress.com |

| Temozolomide (Anion, Gas Phase, Alpha) | -4.11 | -1.00 | 3.11 | aimspress.com |

| Temozolomide (Anion, Gas Phase, Beta) | -5.63 | -1.26 | 4.37 | aimspress.com |

| Temozolomide (in Water, Alpha) | -4.85 | -2.32 | 2.53 | aimspress.com |

Tautomeric Equilibria and Conformational Analysis of this compound and its Derivatives

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tetrazoles. nih.gov Computational studies have shown that the relative stability of these tautomers is highly dependent on the physical state and environment. researchgate.net In the gas phase, the 2H-tautomer is generally calculated to be more stable. nih.gov Conversely, the 1H-tautomer is typically the predominant form in polar solvents and in the crystalline solid state. researchgate.netnih.gov Solvation effects, modeled using both continuum and explicit solvent models, can shift the tautomeric equilibrium. researchgate.netnih.gov

Conformational analysis of 2-phenyltetrazole derivatives focuses on the rotation around the C-N bond connecting the phenyl and tetrazole rings. As established by DFT calculations, the most stable conformation is non-planar, with a significant dihedral angle between the rings. core.ac.ukresearchgate.net The energy barrier for the rotation of the phenyl group can be calculated to understand the flexibility of the molecule. For a benzothiazolic pyrazoline derivative, the activation energy for rotation around a similar intercyclic bond was calculated to be 9.60 kcal/mol, indicating that such conformational changes are feasible. univ.kiev.ua

Molecular Modeling and Prediction of Reactivity for this compound

Molecular modeling extends beyond static structures to predict how molecules will behave in chemical reactions. This involves simulating reaction pathways and analyzing the high-energy transition states that connect reactants to products.

Reaction Pathway Simulations and Energy Barrier Calculations

The formation of tetrazoles from nitriles and azides, a reaction central to the synthesis of compounds like this compound, has been extensively studied using DFT. nih.gov These computational studies have revealed that the reaction mechanism is not a concerted [2+3] cycloaddition as once thought. acs.org Instead, the reaction proceeds through a stepwise pathway. acs.org The initial and rate-limiting step involves the activation of the nitrile by a Brønsted or Lewis acid, which is then attacked by the azide (B81097) to form an open-chain imidoyl azide intermediate. acs.orgacs.orgnih.gov This intermediate subsequently cyclizes to form the stable tetrazole ring. acs.org

The activation energy barrier for these reactions is a key determinant of the reaction rate and is strongly correlated with the electron-withdrawing character of the substituent on the nitrile. nih.gov Theoretical calculations have been crucial in quantifying these barriers. For example, in a catalyzed azide-nitrile cycloaddition, the energy barrier for the rate-limiting step was computed to be 29.4 kcal/mol. organic-chemistry.org In another system, the activation energy for a strain-promoted cycloaddition was calculated to be only 8.0 kcal/mol, significantly lower than the 16.2 kcal/mol barrier for the analogous unstrained reaction, highlighting the predictive power of these simulations. nih.gov

| Reaction | Catalyst/Condition | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Azide-Nitrile Cycloaddition | Organocatalyst | DFT | 29.4 | organic-chemistry.org |

| Azide-Nitrile Cycloaddition | Dialkyltin oxide-TMSN3 | DFT | 32.8 | organic-chemistry.org |

| Phenyl azide + Cyclooctyne | Strain-Promoted | DFT (B3LYP) | 8.0 | nih.gov |

| Phenyl azide + Acetylene | Unstrained | DFT (B3LYP) | 16.2 | nih.gov |

Transition State Analysis in this compound Reactions

The identification and characterization of transition states are paramount in mechanistic studies. Computational chemistry allows for the precise localization of these high-energy structures on the potential energy surface. acs.org A transition state is confirmed by calculating its vibrational frequencies and identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

In the context of the acid-catalyzed formation of tetrazoles, DFT calculations have successfully located the transition states for both the initial azide attack on the activated nitrile and the subsequent cyclization of the imidoyl azide intermediate. acs.org The geometry of these transition states provides a snapshot of the bond-forming and bond-breaking processes. This analysis reveals how catalysts, such as Lewis acids or organocatalysts, lower the activation energy by stabilizing the transition state structure and activating the nitrile substrate. acs.orgorganic-chemistry.orgacs.org

Theoretical Insights into Coordination Behavior of this compound

The coordination behavior of this compound is a subject of significant interest in the field of inorganic and medicinal chemistry. Theoretical studies, often employing density functional theory (DFT), are crucial in predicting how this molecule will interact with metal ions. The tetrazole ring, with its multiple nitrogen atoms, and the nitrile group present potential coordination sites.

Computational analyses of related tetrazole derivatives have shown that the nitrogen atoms of the tetrazole ring are common coordination points. The specific nitrogen atom that binds to a metal can be influenced by the substituent at the 2-position of the tetrazole ring—in this case, the phenyl group. The electronic and steric effects of the phenyl group play a crucial role in determining the preferred coordination mode.

Furthermore, the nitrile group (-C≡N) offers another potential binding site, allowing the molecule to act as a bridging ligand between two metal centers. Theoretical calculations can model the energetics of these different coordination modes, helping to predict the most stable structures of potential metal complexes. These studies often involve calculating the binding energies of the ligand to various metal ions and analyzing the resulting molecular orbitals to understand the nature of the chemical bonds formed.

Computational Studies on Spectroscopic Properties for Structural Elucidation (Methodology Focus)

Computational methods are invaluable for the structural elucidation of newly synthesized compounds like this compound by predicting their spectroscopic properties. The primary techniques used for this purpose are DFT and time-dependent DFT (TD-DFT).

For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of signals in experimental spectra. By creating a computed model of the molecule, researchers can predict the chemical shifts of the various carbon and hydrogen atoms, which can then be compared to experimental data to confirm the structure.

Similarly, computational methods can simulate infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, specific peaks in the experimental spectra can be assigned to particular vibrational modes, such as the stretching of the C≡N bond in the nitrile group or the various vibrations of the tetrazole and phenyl rings. This provides a detailed picture of the molecule's structure and bonding.

Ultraviolet-visible (UV-Vis) spectroscopy is another area where computational chemistry provides significant insights. TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light at specific wavelengths. This information is crucial for understanding the electronic structure and for interpreting the observed UV-Vis spectrum.

The table below summarizes some of the computed properties for a closely related compound, which can provide an initial estimate for the properties of this compound.

| Property | Value | Method |

| Molecular Weight | 247.25 g/mol | PubChem 2.1 |

| XLogP3 | 3.5 | XLogP3 3.0 |

| Exact Mass | 247.08579531 Da | PubChem 2.1 |

| Polar Surface Area | 67.4 Ų | Cactvs 3.4.8.18 |

These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for chemists to understand and characterize novel compounds like this compound.

Coordination Chemistry of 2 Phenyltetrazole 5 Carbonitrile As a Ligand

Design Principles for Metal Complexes Featuring 2-Phenyltetrazole-5-carbonitrile Ligands

Information specifically detailing the design principles for metal complexes featuring the this compound ligand is not available in the provided search results. General principles for 5-substituted tetrazoles often consider the electronic and steric effects of the substituents, which influence the ligand's coordination mode and the resulting complex's geometry and stability. scielo.brscielo.br However, specific strategies for the 2-phenyl and 5-carbonitrile variant are not described.

Synthesis and Characterization of Metal Complexes with this compound

No specific synthesis or characterization data for metal complexes of this compound was found. The synthesis of metal-tetrazole complexes typically involves the reaction of a metal salt with the pre-formed tetrazole ligand in a suitable solvent, sometimes under hydrothermal conditions. scielo.br Characterization methods generally include IR and NMR spectroscopy, elemental analysis, and X-ray diffraction. mdpi.comiosrjournals.orgresearchgate.net

Mononuclear and Polynuclear Complexes

There is no information available regarding mononuclear or polynuclear complexes formed specifically with this compound. The formation of such complexes with other tetrazole-based ligands is known to depend on the ligand's structure and the reaction conditions. nih.gov

Structural Characterization of Metal-Tetrazole Complexes via X-ray Diffraction and Other Techniques

No X-ray diffraction data or other structural characterization for complexes of this compound is available. For other metal-tetrazole complexes, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry around the metal center. researchgate.net Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of the bulk material. researchgate.net

Investigation of Coordination Modes of this compound with Various Metal Centers

The specific coordination modes of this compound with metal centers have not been detailed in the available search results. Tetrazolate ligands, in general, are versatile and can coordinate to metal ions through one or more of their four nitrogen atoms, acting as monodentate, bidentate, or bridging ligands. The presence of the nitrile group at the 5-position and the phenyl group at the 2-position would be expected to influence this behavior, but specific studies are lacking.

Applications of this compound Metal Complexes in Catalysis

There is no information regarding the application of this compound metal complexes in catalysis. Metal complexes based on other functionalized tetrazoles have been investigated as catalysts, for instance, in oxidation reactions. scielo.brscielo.br The catalytic activity is closely linked to the coordination environment of the metal center. scielo.br

Homogeneous Catalysis

There is no available scientific literature describing the use of this compound as a ligand in homogeneous catalysis. Research on soluble metal complexes incorporating this specific ligand for catalytic transformations has not been reported.

Heterogeneous Catalysis

There are no documented studies where this compound has been used as a ligand to create or modify a heterogeneous catalyst. Its application in solid-state catalytic systems, either anchored to a support or as part of a metal-organic framework, has not been described in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.